tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate: A Comprehensive Technical Overview
tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate: A Comprehensive Technical Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental properties, delineate a robust synthetic pathway, provide detailed spectroscopic characterization, and discuss its reactivity and strategic applications in the development of novel therapeutics. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven methodologies.
Introduction: Strategic Importance in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the stability and lipophilicity of the molecule, while also allowing for controlled deprotection under mild acidic conditions. The 7-formyl group, an aldehyde, is a particularly valuable functional handle. Its electrophilic nature permits a wide array of subsequent chemical transformations, including nucleophilic additions, reductive aminations, and condensation reactions.
This unique combination of a rigid bicyclic core, a labile protecting group, and a versatile reactive site makes tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate a highly sought-after intermediate in the synthesis of complex molecules. It is particularly utilized in the development of receptor ligands and enzyme inhibitors, where the dihydroquinoline core can enhance binding affinity and selectivity.[1] Its application spans various therapeutic areas, including the development of bioactive molecules for neurological and inflammatory conditions.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties and spectroscopic signature of a compound is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.
General Properties
The key identifying information for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 943736-61-6 |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Storage | 2-8°C, under an inert atmosphere |
Spectroscopic Data
The following table outlines the expected spectroscopic data for tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, based on analysis of its functional groups and data from closely related isomers.[3] This serves as a reliable reference for reaction monitoring and quality control.
| Technique | Expected Data |
| ¹H NMR | δ ~9.8 ppm (s, 1H, -CHO) , δ ~7.6-7.8 ppm (m, 2H, Ar-H), δ ~7.3-7.5 ppm (m, 1H, Ar-H), δ ~3.7 ppm (t, 2H, -N-CH₂-), δ ~2.8 ppm (t, 2H, -CH₂-), δ ~1.9 ppm (quint, 2H, -CH₂-), δ ~1.5 ppm (s, 9H, -C(CH₃)₃) |
| ¹³C NMR | δ ~192 ppm (C=O, aldehyde) , δ ~154 ppm (C=O, carbamate) , δ ~145-125 ppm (Ar-C), δ ~81 ppm (-C(CH₃)₃), δ ~43 ppm (-N-CH₂-), δ ~28 ppm (-C(CH₃)₃), δ ~26 ppm (-CH₂-), δ ~22 ppm (-CH₂-) |
| IR Spectroscopy | ν ~1700 cm⁻¹ (C=O stretch, aldehyde) , ν ~1680 cm⁻¹ (C=O stretch, carbamate) , ν ~2970 cm⁻¹ (C-H stretch, aliphatic), ν ~1600, 1480 cm⁻¹ (C=C stretch, aromatic) |
| Mass Spectrometry | [M+H]⁺ calculated for C₁₅H₁₉NO₃: 262.1438; found: 262.1440 |
Synthesis and Purification
The synthesis of tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is typically achieved through the formylation of the corresponding Boc-protected 1,2,3,4-tetrahydroquinoline. The Vilsmeier-Haack reaction is a highly effective and widely used method for this transformation.[4]
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation
The diagram below illustrates the proposed synthetic route from 1,2,3,4-tetrahydroquinoline.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
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To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM) at room temperature, add triethylamine (1.2 eq).
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To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.
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Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate.
Step 2: Vilsmeier-Haack Formylation
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In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise with stirring to form the Vilsmeier reagent.
-
To this pre-formed reagent, add a solution of tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) in DMF dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with sodium hydroxide to pH 8-9.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate.
Reactivity and Chemical Transformations
The synthetic utility of this compound stems from the reactivity of its aldehyde functional group and the lability of the Boc-protecting group.
Reactions of the Formyl Group
The aldehyde is an electrophilic center that can undergo a variety of transformations, providing access to a diverse range of derivatives.
Caption: Common reactions involving the 7-formyl group.
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Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.[3]
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Reduction: Selective reduction of the aldehyde to a primary alcohol is efficiently achieved with mild reducing agents such as sodium borohydride.[3]
-
Reductive Amination: This is a powerful reaction for introducing nitrogen-containing substituents. The aldehyde can be condensed with a primary or secondary amine to form an imine, which is then reduced in situ with an agent like sodium triacetoxyborohydride.
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a route to extend the carbon chain at the 7-position.
Deprotection of the Boc Group
The tert-butoxycarbonyl group is stable under a wide range of conditions but can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in DCM, to reveal the secondary amine. This allows for further functionalization at the nitrogen atom.
Applications in Drug Discovery: A Case Study
The dihydroquinoline scaffold is a key component in the design of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties. GSK2881078 is an example of a nonsteroidal SARM that has been investigated for the treatment of age-related muscle atrophy.[5] While the exact synthesis of GSK2881078 may be proprietary, its structure highlights the importance of the substituted dihydroquinoline core. The use of intermediates like tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate allows for the systematic exploration of structure-activity relationships (SAR) by enabling the synthesis of a library of analogs with diverse substituents at the 7-position.[1]
Conclusion
tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is a versatile and valuable building block for the synthesis of complex heterocyclic molecules. Its well-defined structure, predictable reactivity, and strategic importance in medicinal chemistry make it an indispensable tool for drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for its effective utilization in the laboratory.
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ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. GSK2881078. [Link]
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